molecular formula C6H2Cl5N B8605469 3,5,6-Trichloro-2-(dichloromethyl)pyridine

3,5,6-Trichloro-2-(dichloromethyl)pyridine

Cat. No. B8605469
M. Wt: 265.3 g/mol
InChI Key: CLCHWEPCEBIXCL-UHFFFAOYSA-N
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Patent
US04172203

Procedure details

In procedures as noted in Example 1, a reaction mixture of 4-hydrazino-2,3,5-trichloro-6-(trichloromethyl)pyridine (9.9 grams; 0.03 mole) and sodium hydroxide (1/N, 37.5 ml, 0.0375 mole) in methanol (100 ml) was heated under reflux conditions for a period of about 4 hours and the product similarly recovered as a brown oil. Examination of GLC, PMR and mass spectral analysis indicated a product yield of 59% of 3,5,6-trichloro-2-(dichloromethyl)pyridine. A portion of the crude product was distilled over at 168°-73° C./21 mmHg as a colorless oil which crystallized as large colorless prisms from hexane, m.p. 61°-62° C.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N([C:3]1[C:8]([Cl:9])=[C:7]([C:10](Cl)([Cl:12])[Cl:11])[N:6]=[C:5]([Cl:14])[C:4]=1[Cl:15])N.[OH-].[Na+]>CO>[Cl:9][C:8]1[C:7]([CH:10]([Cl:11])[Cl:12])=[N:6][C:5]([Cl:14])=[C:4]([Cl:15])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
N(N)C1=C(C(=NC(=C1Cl)C(Cl)(Cl)Cl)Cl)Cl
Name
Quantity
37.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions for a period of about 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the product similarly recovered as a brown oil

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1)Cl)Cl)C(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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